Genistein

Catalog No.
S528807
CAS No.
446-72-0
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Genistein

CAS Number

446-72-0

Product Name

Genistein

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H

InChI Key

TZBJGXHYKVUXJN-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C(O)C=C2)=COC3=CC(O)=CC(O)=C13

Solubility

Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water.

Synonyms

Genistein, BIO-300; G-2535; PTI-G-4660; SIPI-9764-I; PTIG-4660; SIPI-9764I; BIO300; G2535; PTIG4660; SIPI9764I; BIO 300; G 2535; PTI G 4660; SIPI 9764 I; PTIG 4660; SIPI 9764I

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O

Description

The exact mass of the compound Genistein is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. practically insoluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36586. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Genistein, a type of isoflavone, is a naturally occurring compound found abundantly in soybeans and soy products []. It has gained significant interest in the scientific community due to its potential health benefits and diverse biological activities. Here's a breakdown of its applications in scientific research:

Anticancer Properties

Genistein is widely studied for its potential role in cancer prevention and treatment. Studies suggest it may inhibit the growth and proliferation of various cancer cells through mechanisms like cell cycle arrest and apoptosis induction []. Research has focused on its effects on gastrointestinal cancers, particularly gastric and colorectal cancers []. However, more research is needed to determine its efficacy and optimal use in cancer treatment [].

Bone Health

Some studies explore the potential of genistein to improve bone health, particularly in postmenopausal women. Its weak estrogenic properties might help alleviate symptoms associated with estrogen deficiency, such as bone loss []. However, the exact mechanisms and long-term effects of genistein on bone health require further investigation [].

Cardiovascular Health

Scientific research is exploring the potential benefits of genistein for cardiovascular health. Studies suggest genistein might play a role in lowering LDL cholesterol, reducing inflammation, and improving blood vessel function []. These effects could contribute to a decreased risk of cardiovascular diseases. However, more robust clinical trials are needed to confirm these findings [].

Skin Health

Genistein's antioxidant and anti-inflammatory properties have led researchers to investigate its potential benefits for skin health. Studies suggest it may improve skin elasticity, protect against UV-induced damage, and even alleviate symptoms of psoriasis [, ]. However, further research is needed to understand the long-term effects and optimal use of genistein for skin health applications [, ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ethe

XLogP3

2.7

Exact Mass

270.0528

LogP

log Kow = 2.84 (est)

Appearance

Solid powder

Melting Point

301.5 dec °C
Mp 301-302 ° dec.
297-298 °C (slight decomposition)
301.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DH2M523P0H

GHS Hazard Statements

Aggregated GHS information provided by 213 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 213 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 207 of 213 companies with hazard statement code(s):;
H302 (97.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (76.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (76.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (74.4%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (74.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Currently Genistein is being studied in clinical trials as a treatment for prostate cancer.

Therapeutic Uses

/EXPTL/ Genistein is speculated to provide beneficial effects on cardiovascular and bone health and to alleviate menopausal symptoms; studies examining such endpoints have been limited in number, provided inconsistent findings, or evaluated soy product consumption instead of exposure to genistein alone.
/EXPTL/ Interest in ... /genistein/ is concentrated in particular on its therapeutic role in menopause. This paper is a review of the main studies published to date on the efficacy of phytoestrogens in reducing the symptoms of menopause. A diet rich in isoflavones is associated with a reduced incidence of vasomotor episodes; the average supplement of genistein is approximately 50 mg/day. After supplementing the diet with phytoestrogens, studies show a reduction in total cholesterol and LDL fraction. This is accompanied by an increase in BMD (Bone mineral density) after taking 90 mg of isoflavones for 6 months. Isoflavones may reduce the risk of developing breast cancer. The data examined confirm the excellent clinical efficacy of supplementing the diet with soy extracts, particularly genistein which is indicated to alleviate both the short-term symptoms of menopause and the long-term effects, although the latter finding requires further subsantiation.
/EXPTL/ ... /The authors/ evaluated and compared the effects of the phytoestrogen genistein, estrogen-progestogen therapy (EPT), and placebo on hot flushes and endometrial thickness in postmenopausal women. ... Ninety healthy, postmenopausal women, 47 to 57 years of age, were randomly assigned to receive for 1 year continuous EPT (n = 30; 1 mg 17beta-estradiol combined with 0.5 mg norethisterone acetate), the phytoestrogen genistein (n = 30; 54 mg/day), or placebo (n = 30). Endometrial safety was evaluated by intravaginal ultrasounds at baseline, 6 and 12 months. ... By comparison with placebo, daily flushes reduced significantly by a mean of 22% (95% CI: -38 to -6.2; P < 0.01) after 3 months, by a mean of 29% (95% CI: -45 to -13; P < 0.001) after 6 months, and by a mean of 24% (95% CI: -43 to -5; P < 0.01) after 12 months of genistein treatment. Flush score decreased by a mean of 53% (95% CI: -79 to -26; P < 0.001) after 3 months, by a mean of 56% (95% CI: -83 to -28; P < 0.001) after 6 months, and by a mean of 54% (95% CI: -74 to -33; P < 0.001) after 12 months of EPT, as compared with placebo. No side effect was observed on the uterus of the participants. ... The present study confirms that genistein might have positive effects on hot flushes without a negative impact on endometrial thickness and suggests a future role of this phytoestrogen as a strategically therapeutic alternative in the management of postmenopausal symptoms.
/EXPTL/ There is a growing body of in vitro and animal studies suggesting that genistein may be helpful in preventing and treating some cancers, principally breast and prostate cancers. The clinical studies that might support or refute claims that genistein has anti-atherogenic properties and that it can safely and effectively be used as natural estrogen-replacement therapy have not been conducted. There are, however, preliminary data suggesting that soy isoflavones, including genistein, may be helpful in some problems associated with menopause, including osteoporosis and hot flashes.
/EXPTL/ In this study, /the authors/ found that genistein significantly potentiated the antitumor, anti-invasive, and antimetastatic activities of docetaxel both in culture and in severe combined immunodeficient (SCID)-human model of experimental prostate cancer bone metastasis. /The authors/ further conducted microarray analysis, real-time reverse transcription-PCR, Western blot analysis, small interfering RNA and cDNA transfection, matrix metalloproteinase-9 (MMP-9) activity assay, and invasion assay. ... the expression of osteoprotegerin (OPG) was induced by genistein and inhibited by docetaxel, whereas genistein significantly down-regulated the expression and secretion of receptor activator of nuclear factor-kappaB (RANK) ligand (RANKL) and inhibited osteoclast formation. Moreover, genistein down-regulated the expression and activity of matrix metalloproteinase-9 (MMP-9), which was induced by docetaxel treatment, and inhibited invasion of PC-3 cells. These results suggest that the observed potentiation of antitumor activity of docetaxel by genistein in the SCID-human model of experimental bone metastasis could be mediated by regulation of OPG/RANK/RANKL/MMP-9 signaling, resulting in the inhibition of osteoclastic bone resorption and prostate cancer bone metastasis. ... genistein could be a promising nontoxic agent to improve the treatment outcome of metastatic prostate cancer with docetaxel.
/EXPTL/ ... This study elucidated genistein's photoprotective efficacy within the context of full thickness human reconstituted skin relative to acute challenges with ultraviolet-B irradiation. Skin samples were pre-treated with three concentrations of genistein (10, 20 and 50 uM) 1 hr prior to UVB radiation at 20 and 60 mJ/sq cm. Proliferating cell nuclear antigen (PCNA) and pyrimidine dimer (PD) expression profiles were localized using immunohistochemical analysis on paraffin embedded samples 6 and 12 hr post UVB exposure. Genistein dose dependently preserved cutaneous proliferation and repair mechanics at 20 and 60 mJ/ sq cm, as evidenced by the preservation of proliferating cell populations with increasing genistein concentrations and noticeable paucity in PCNA immunoreactivity in the absence of genistein. Genistein inhibited UV-induced DNA damage, evaluated with PD immunohistochemical expression profiles, demonstrated an inverse relationship with increasing topical genistein concentrations. Irradiation at 20 and 60 mJ/ sq cm substantially induced PD formation in the absence of genistein, and a dose dependent inhibition of UVB-induced PD formation was observed relative to increasing genistein concentrations. Collectively all genistein pre-treated samples demonstrated appreciable histologic architectural preservation when compared with untreated specimens. ... genistein may serve as a potent chemopreventive agent against photocarcinogenesis.

Pharmacology

Genistein is a soy-derived isoflavone and phytoestrogen with antineoplastic activity. Genistein binds to and inhibits protein-tyrosine kinase, thereby disrupting signal transduction and inducing cell differentiation. This agent also inhibits topoisomerase-II, leading to DNA fragmentation and apoptosis, and induces G2/M cell cycle arrest. Genistein exhibits antioxidant, antiangiogenic, and immunosuppressive activities. (NCI04)

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Mechanism of Action

Genistein may inhibit cancer cell growth by blocking enzymes required for cell growth. Genistein may decrease cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell specific genes. In randomized clinical trials, genistein was seen to increase the ratio of nitric oxide to endothelin and improved flow-mediated endothelium dependent vasodilation in healthy postmenopausal women [A14417]. In addition, genistein may have beneficial effects on glucose metabolism by inhibiting islet tyrosine kinase activity as well as insulin release dependent on glucose and sulfonylurea [A14417].
Several mechanisms have been proposed for genistein's putative anticarcinogenic activity. These include upregulation of apoptosis, inhibition of angiogenesis, inhibition of DNA topoisomerase II and inhibition of protein tyrosine kinases. Genistein's weak estrogenic activity has been suggested as another mechanism for genistein's putative anti-prostate cancer activity. In addition to the above mechanisms, other mechanisms of genistein's putative anti-prostate cancer activity include inhibition of nuclear factor (NF)-Kappa B in prostate cancer cells, downregulation of TGF (transforming growth factor)-beta and inhibition of EGF (epidermal growth factor)-stimulated growth. Genistein's anti-estrogenic action may be another possible mechanism to explain its putative anti-breast cancer activity. In the final analysis, the mechanism of genistein's putative anticarcinogenic activity is unclear.
A number of studies have shown that genistein can interact with topoisomerase II in vitro. ... Genistein (3.7 M) stabilizes the topoisomerase II-DNA complex. ... stimulating topoisomerase II dependent DNA cleavage (in the ranges 80-370 M and 12.5-250 M, respectively). ... Genistein 50 M) inhibited unwinding of DNA by topoisomerase II in primary hematopoietic cells and stimulated strand breakage. ...The effect of genistein on the DNA cleavage and ATP hydrolysis steps of the topoisomerase II catalysed reactions /was investigated and/ genistein inhibited enzyme-catalysed ATP hydrolysis with an IC50 of 7 M. However, genistein did not stimulate DNA cleavage. Further studies ... showed that genistein (50 M) and daidzein (100 M) induced cleavage of the MLL gene in primary hematopoietic cells. Further in vitro experiments suggested that inhibition of topoisomerase II catalysed re-ligation of DNA strand breaks as the mechanism of action.
Genistein has been found to have a number of antioxidant activities. It is a scavenger of reactive oxygen species and inhibits lipid peroxidation. It also inhibits superoxide anion generation by the enzyme xanthine oxidase. In addition, genistein, in animal experiments, has been found to increase the activities of the antioxidant enzymes superoxide dismutase, glutathione peroxidase, catalase and glutathione reductase.
Genistein has weak estrogenic activity as measured in in vivo and in vitro assays. In vivo, its estrogenic activity is one-third that of glycitein and four times greater than that of daidzein.
... The relationship between genistein and the changes of angiotensin-converting enzyme (ACE) in rat aortic endothelial cells (RAECs), serum and tissue (aorta) /were examined/. ACE expression was assessed by the immunofluorescence and the reverse transcriptase-polymerase chain reaction (RT-PCR) assay. Serum and tissue ACE activity was detected with a commercial kit. Genistein exhibited a concentration-dependent inhibitory effect on the expression of ACE, particularly at higher concentrations (24.70+/-1.20 at 100 uM, P<0.01, and 18.22+/-0.92 at 200 uM, P<0.01 compared with the control group 50.49+/-5.19). The estrogen receptor blocker tamoxifen at 100 uM attenuated this effect of genistein. The extracellular signal-regulated kinase 1/2 (ERK1/2) blocker PD98059 also markedly inhibited this effect. The observations in vivo were highly consistent with the data in RAECs. These results indicate that genistein inhibits the expression of ACE via estrogen receptor and subsequently ERK1/2 signaling pathway in RAECs /and/ suggest that the down-regulation of ACE with a consequent change in the circulating levels of angiotensin II (Ang II), vasorelaxant angiotensin-(1-7) [Ang-(1-7)] and bradykinin plays an important role in cardiovascular effects of genistein through the ERK1/2 pathway.
... In this study, microarray analysis was used to identify the changes in gene expression elicited by treatment of the human endometrial cancer cell line, Ishikawa, with genistein at both physiologically achievable and supraphysiological concentrations. Genistein treatment at 5 uM concentration induced multiple changes in gene expression including some implicated in oncogenesis. In contrast, treatment with a supraphysiological concentration of genistein predominantly activated stress response genes and showed very limited overlap with the genes regulated at lower concentrations. Of the genes regulated by genistein, 9.3% were also regulated by 17-beta-estradiol suggesting that genistein exerts its response via the estrogen pathway.
The G2/M cell-cycle arrest is one mechanism by which genistein exerts its anti-proliferative effects, and the proposed underlying causes encompass the transcriptional repression of cyclin B1 and the activation of p21. However, the involvement of upstream kinases Myt-1 and Wee-1 in this arrest remains to be elucidated. ... Myt-1 and Wee-1 modulation by genistein was examined via Western blot analysis and the effect of their inhibition by siRNA on cyclin B1 levels/localization, cdc2 kinase activity, and cellular proliferation of genistein-treated TRAMP-C2 cells was determined. ... The sustained G2/M arrest by genistein in TRAMP-C2 cells is associated with increased phospho-cdc2(Tyr15), decreased cdc2 protein, and cytoplasmic retention of cyclinB1, resulting in decreased cdc2 kinase activity independently of p21. Genistein treatment increased Myt-1 levels and decreased Wee-1 phosphorylation. Downregulation of Myt-1 and Wee-1 by siRNA restored cdc2 levels, its kinase activity, cyclinB1 nuclear localization, and partially restored cell proliferation of genistein-treated cells. ... Myt-1 and Wee-1 rather than p21 are necessary for genistein-induced G2/M arrest in TRAMP-C2 cells and their inhibition partially restores proliferation of TRAMP-C2 cells in the presence of genistein.
... In order to better understand the precise molecular mechanism(s) by which genistein exerts its effects on PC3 cells, /the authors/ utilized cDNA microarray to interrogate 12558 known genes to determine the gene expression profile altered by genistein treatment /and/ found a total of 832 genes which showed >2-fold change after genistein treatment. Among these genes, we found down-regulation of 11 genes (MMP-9, protease M, uPAR, VEGF, neuropilin, TSP, BPGF, LPA, TGF-beta2, TSP-1, PAR-2) and up-regulation of two genes (connective tissue growth factor, connective tissue activation peptide), which are related to angiogenesis, tumor cell invasion and metastasis. Reverse transcription-polymerase chain reaction, Western blot, and zymographic analysis were conducted to confirm the data of microarray at the level of mRNA, protein, and biological function. The results were in direct agreement with the microarray data. From these results, /the authors/ conclude that genistein down-regulates the transcription and translation of genes critically involved in the control of angiogenesis, tumor cell invasion and metastasis, suggesting the possible therapeutic role of genistein for metastatic prostate cancer.
The objective of this study was to examine effects of ... genistein ... on hepatic testosterone metabolism, cytochrome P-450 (CYP450) enzymes, and ERalpha expression. ... Exposure occurred during critical developmental periods, from gestational day 7 through weaning via the mothers' diet. Thereafter, rats were exposed via their diet to the compounds until puberty (postnatal day 50). ... The only effect observed in female rats was at the 250 ppm genistein dose, in which an approximately 40% increase in 5alpha-reductase activity was observed. In male rats, genistein treatment had mixed effects on testosterone metabolism. The 1250 ppm dose decreased both CYP2C and CYP3A protein levels. ... /Genistein/ had some effect of hepatic ERalpha ... .

Vapor Pressure

5.2X10-12 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

690224-00-1
446-72-0

Associated Chemicals

Daidzin;552-66-9
Glycitein;40957-83-3

Wikipedia

Genistein

Drug Warnings

Genistein/genistin intake has been associated with hypothyroidism in some.
Women with estrogen receptor-positive tumors should exercise caution in the use of genistein/genistin supplements and should only use them if they are recommended and monitored by a physician.
Men with prostate cancer should discuss the advisability of the use of genistein/genistin supplements with their physicians before deciding to use them.
Pregnant women and nursing mothers should avoid the use of genistein/genistin supplements pending long-term safety studies.
Caution is warranted for postmenopausal women consuming dietary genistein while on tamoxifen therapy for estrogen-responsive breast cancer.

Biological Half Life

... Thirty healthy men ingested a single dose of 1 of 2 isoflavone preparations purified from soy. The delivered doses of genistein (1, 2, 4, 8, or 16 mg/kg body wt) were higher than those previously administered to humans. Formulation A was composed of 90 +/- 5% genistein, 10% daidzein, and 1% glycitein. Formulation B was composed of 43% genistein, 21% daidzein, and 2% glycitein. ... The mean elimination half-lives with both formulations were 3.2 hr for free genistein and 4.2 hr for free daidzein. The mean pseudo half-lives were 9.2 hr for total genistein and 8.2 hr for total daidzein.
The pharmacokinetics of isoflavones in 10 healthy women were determined from serum appearance/disappearance concentration profiles and urinary excretions after single-bolus ingestion of 10, 20 or 40 g of soy nuts delivering increasing amounts of the conjugated forms of daidzein (6.6, 13.2 and 26.4 mg) and genistein (9.8, 19.6 and 39.2 mg). Peak serum daidzein and genistein concentrations were attained after 4-8 hr, and elimination half-lives were 8.0 and 10.1 hr, respectively.
Mass balance, plasma pharmacokinetics, tissue distribution, and metabolism of (14-C)genistein were investigated in male and female rats (n = 5) following an oral dose of (14-C)genistein (4 mg/kg) to determine potential sites and mechanisms of biological action. Mean total excretion of radioactivity in urine and feces for both sexes was 66 and 33% of the dose respectively at 166 hr after administration. Mean and maximal concentrations of radioactivity in plasma were significantly (P < 0.02) higher in male than female rats, with half-lives of 12.4 and 8.5 hr, respectively.

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Methods of Manufacturing

Preparation: from the glucoside by hydrolysis with emulsin

General Manufacturing Information

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-: ACTIVE
The isoflavones genistein [446-72-0] ... occur in soybeans in the form of malonyl glucosides, acetylated glucosides, glucosides, and aglycones; total concentrations range from 1200-4200 ug/g for different varieties.
Flavonoids and isoflavonoids are natural antioxidants and are suggested as agents responsible in the diet for the prevention of coronary diseases, breast cancer, and prostate cancer.
In unfermented soy products, small amounts of genistein and other isoflavones (daidzein and to a lesser extent glycitein) are present as aglycones, the unconjugated forms. Most genistein and other isoflavones in unfermented soy products are conjugated to a sugar molecule to form glycosides.

Clinical Laboratory Methods

Analyte: genistein; matrix: plasma (human), urine; procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection
Analyte: genistein; matrix: serum (rat); procedure: liquid chromatography-electrospray mass spectrometry; detection limit: 0.020 uM

Interactions

Humans and wildlife are frequently exposed to mixtures of endocrine active-compounds (EAC). The objective of the present study was to investigate the potential of the phytoestrogen genistein to influence the reproductive developmental toxicity of the endocrine-active pesticide methoxychlor. Three levels of genistein (0, 300, or 800 ppm) and two levels of methoxychlor (0 or 800 ppm) were used in this study. Sprague-Dawley rats were exposed to the two compounds, either alone or in combinations, through dietary administration to dams during pregnancy and lactation and to the offspring directly after weaning. Both compounds, methoxychlor in particular, were associated with reduced body growth at 800 ppm, but pregnancy outcome was not affected by either treatment. An acceleration of vaginal opening (VO) in the exposed female offspring was the only observed effect of genistein at 300 ppm. Exposure to 800 ppm genistein or 800 ppm methoxychlor caused accelerated VO and also altered estrous cyclicity toward persistent estrus in the female offspring. The estrogenic responses to genistein and methoxychlor administered together were apparently accumulative of the effects associated with each compound alone. Methoxychlor, but not genistein, delayed preputial separation (PPS) in the male rats. When administered with methoxychlor, genistein at 800 ppm enhanced the effect of methoxychlor on delaying PPS. Genistein and methoxychlor treatment did not change gender-specific motor activity patterns in either sex. To explore possible mechanisms for interaction between the two compounds on development, we performed estrogen receptor (ER)- and androgen receptor (AR)-based in vitro transcriptional activation assays using genistein and the primary methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). While the in vitro assays supported the estrogenic effects of genistein and methoxychlor and the antiandrogenic effects of methoxychlor, the reactivity of these compounds with ERs alpha and beta could not predict the greater in vivo estrogenic potency of methoxychlor over genistein; nor could the potentiation of the methoxychlor effect on PPS by genistein be predicted based on in vitro HPTE and genistein reactions with the AR. Data from this study indicate that phytoestrogens are capable of altering the toxicological behaviors of other EACs, and the interactions of these compounds may involve complexities that are difficult to predict based on their in vitro steroid receptor reactivities.
... Interactions between the soy isoflavone, genistein, and an antiestrogen, tamoxifen (TAM), on the growth of estrogen (E)-dependent breast cancer (MCF-7) cells implanted in ovariectomized athymic mice /were investigated/. ... Six treatment groups were used: control (C); 0.25 mg estradiol (E2) implant (E); E2 implant + 2.5 mg TAM implant (2.5 TE); E2 implant + 2.5 mg TAM implant + 1000 ppm genistein (2.5 TEG); E2 implant + 5 mg TAM implant (5 TE), and E2 implant +5 mg TAM implant +1000 ppm genistein (5 TEG). Treatment with TAM (2.5 TE and 5 TE) suppressed E2-stimulated MCF-7 tumor growth in ovariectomized athymic mice. Dietary genistein negated/overwhelmed the inhibitory effect of TAM on MCF-7 tumor growth, lowered E2 level in plasma, and increased expression of E-responsive genes (e.g., pS2, PR, and cyclin D1). ... Caution is warranted for postmenopausal women consuming dietary genistein while on TAM therapy for E-responsive breast cancer.
The anticancer agent genistein inhibits cell growth of tumor cell lines from various malignancies. ... /The authors/ investigated the effectiveness of combined treatment of ionizing radiation (IR) with genistein on cervical HeLa cells and its possible mechanism. It was found that the inhibitory rate in cells with combined treatment was significantly higher than that of the cells treated with IR or genistein alone. After treatments of IR (4 Gy) combined with genistein (40 micromol/L), the apoptotic index of the cells was significantly increased and the cells were arrested in the G2/M phase. Survivin mRNA expression increased after IR (4 Gy), while it significantly decreased after combined treatment. These findings indicated that genistein enhanced the radiosensitivity of cervical cancer HeLa cells, and the mechanisms for this action might include increase of apoptosis, decrease of survivin expression, and prolongation of cell cycle arrest.

Dates

Modify: 2023-08-15
1: Sekar V, Anandasadagopan SK, Ganapasam S. Genistein regulates tumor microenvironment and exhibits anticancer effect in dimethyl hydrazine-induced experimental colon carcinogenesis. Biofactors. 2016 Nov 12;42(6):623-637. doi: 10.1002/biof.1298. PubMed PMID: 27255553.
2: Froyen EB, Steinberg FM. Genistein decreases basal hepatic cytochrome P450 1A1 protein expression and activity in Swiss Webster mice. Nutr Res. 2016 May;36(5):430-9. doi: 10.1016/j.nutres.2016.01.001. PubMed PMID: 27101761.
3: Rahman Mazumder MA, Hongsprabhas P. Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review. Biomed Pharmacother. 2016 Aug;82:379-92. doi: 10.1016/j.biopha.2016.05.023. Review. PubMed PMID: 27470376.
4: Incir S, Bolayirli IM, Inan O, Aydın MS, Bilgin IA, Sayan I, Esrefoglu M, Seven A. The effects of genistein supplementation on fructose induced insulin resistance, oxidative stress and inflammation. Life Sci. 2016 Aug 1;158:57-62. doi: 10.1016/j.lfs.2016.06.014. PubMed PMID: 27350161.
5: Moskot M, Gabig-Cimińska M, Jakóbkiewicz-Banecka J, Węsierska M, Bocheńska K, Węgrzyn G. Cell cycle is disturbed in mucopolysaccharidosis type II fibroblasts, and can be improved by genistein. Gene. 2016 Jul 1;585(1):100-3. doi: 10.1016/j.gene.2016.03.029. PubMed PMID: 27016302.
6: Zhang HP, Zhao JH, Yu HX, Guo DX. Genistein ameliorated endothelial nitric oxidase synthase uncoupling by stimulating sirtuin-1 pathway in ox-LDL-injured HUVECs. Environ Toxicol Pharmacol. 2016 Mar;42:118-24. doi: 10.1016/j.etap.2016.01.011. PubMed PMID: 26829290.
7: Patel S, Peretz J, Pan YX, Helferich WG, Flaws JA. Genistein exposure inhibits growth and alters steroidogenesis in adult mouse antral follicles. Toxicol Appl Pharmacol. 2016 Feb 15;293:53-62. doi: 10.1016/j.taap.2015.12.026. PubMed PMID: 26792615; PubMed Central PMCID: PMC4744102.
8: Choi EY, Bae SH, Ha MH, Choe SH, Hyeon JY, Choi JI, Choi IS, Kim SJ. Genistein suppresses Prevotella intermedia lipopolysaccharide-induced inflammatory response in macrophages and attenuates alveolar bone loss in ligature-induced periodontitis. Arch Oral Biol. 2016 Feb;62:70-9. doi: 10.1016/j.archoralbio.2015.11.019. PubMed PMID: 26655950.
9: Wu B, Liang Y, Tan Y, Xie C, Shen J, Zhang M, Liu X, Yang L, Zhang F, Liu L, Cai S, Huai D, Zheng D, Zhang R, Zhang C, Chen K, Tang X, Sui X. Genistein-loaded nanoparticles of star-shaped diblock copolymer mannitol-core PLGA-TPGS for the treatment of liver cancer. Mater Sci Eng C Mater Biol Appl. 2016 Feb;59:792-800. doi: 10.1016/j.msec.2015.10.087. PubMed PMID: 26652434.
10: Cui S, Hassan RY, Heintz-Buschart A, Bilitewski U. Regulation of Candida albicans Interaction with Macrophages through the Activation of HOG Pathway by Genistein. Molecules. 2016 Jan 28;21(2):162. doi: 10.3390/molecules21020162. PubMed PMID: 26828477.
11: Baechler SA, Soukup ST, Molzberger AF, Kulling SE, Diel P, Marko D. Topoisomerase poisoning by genistein in the intestine of rats. Toxicol Lett. 2016 Jan 22;243:88-97. doi: 10.1016/j.toxlet.2015.12.009. PubMed PMID: 26723871.
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